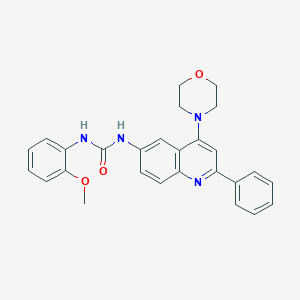
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea is a synthetic compound that is widely used in scientific research for its potential therapeutic properties. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anticancer Activity
One of the significant areas of application for this compound is in the development of potential anticancer agents. A study by Perković et al. (2016) synthesized novel urea and bis-urea derivatives, including compounds structurally related to 1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea, and evaluated their antiproliferative effects in vitro against various cancer cell lines. The study identified several derivatives with potent activity against breast carcinoma MCF-7 cell lines, highlighting the potential of such compounds in breast carcinoma drug development (Perković et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Research has also focused on the inhibition of specific enzymes as a therapeutic strategy. For instance, isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors, with structure-affinity analyses indicating that certain substituents can significantly increase receptor affinity. This suggests potential applications in designing antagonists for adenosine receptors, which could have implications in treating conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activity
The antimicrobial potential of urea derivatives has been explored in various studies. For example, compounds exhibiting strong antimicrobial activity in susceptibility assays in vitro have been reported, indicating the relevance of urea derivatives in developing new antimicrobial agents (Perković et al., 2016).
Synthetic Methodology and Chemical Analysis
The synthesis and structural analysis of compounds, including those related to 1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea, contribute to the broader field of chemical synthesis and medicinal chemistry. Studies focusing on novel synthetic methodologies, crystal structures, and computational studies provide valuable insights into the physicochemical properties and potential applications of these compounds (Bai et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-33-26-10-6-5-9-23(26)30-27(32)28-20-11-12-22-21(17-20)25(31-13-15-34-16-14-31)18-24(29-22)19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAQHPOUOQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4-morpholino-2-phenylquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

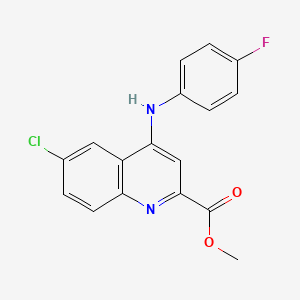
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
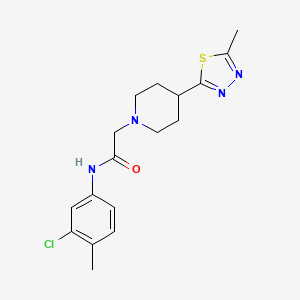
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
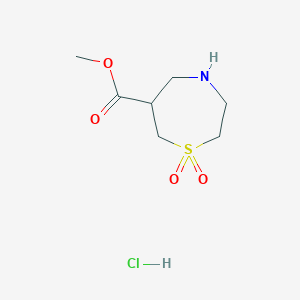
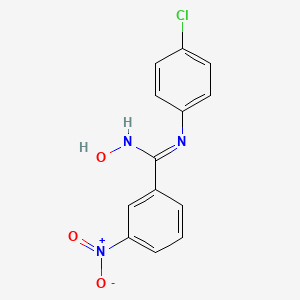
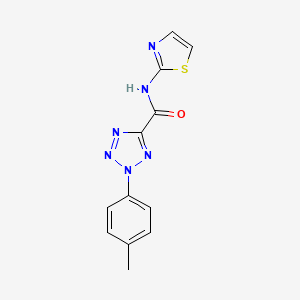
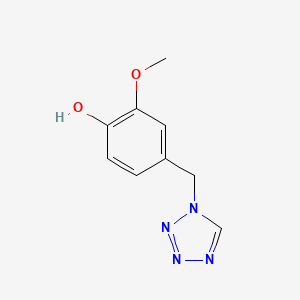
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
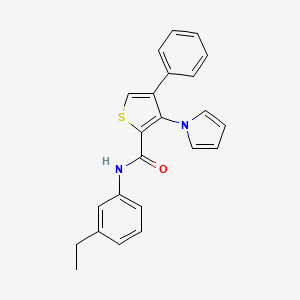
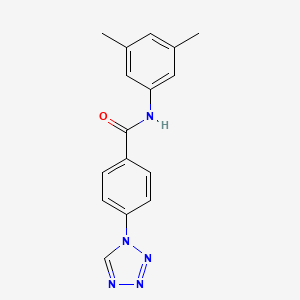
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)